Z-Cefprozil

Pharmacopoeial Analysis Quality Control Regulatory Compliance

Z-Cefprozil (CAS 121412-77-9) is the primary Z-isomer reference standard for cefprozil pharmaceutical analysis—not a therapeutic agent. Unlike the crude 90:10 isomeric API mixture, this highly characterized single stereoisomer enables accurate HPLC system suitability (resolution ≥2.5 between Z/E isomers), E-isomer ratio quantification (USP-specified 0.06–0.11 range), and compendial peak identification. Essential for ANDA/DMF submissions, QC batch release testing, forced degradation studies, and stereoselective synthesis optimization. For R&D and analytical use only.

Molecular Formula C18H19N3O5S
Molecular Weight 389.4 g/mol
CAS No. 121412-77-9
Cat. No. B047174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Cefprozil
CAS121412-77-9
Synonyms7-(2-amino-2-(4-hydroxyphenyl)acetamido)-3-(propenyl)-3-cephem-4-carboxylic acid monohydrate
7-(2-amino-2-(p-hydroxyphenyl)acetamido)-8-oxo-3-(1-propenyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Arzimol
BMY 28100
BMY-28100
Brisoral
cefprozil
cefprozil monohydrate
Cefzil
Procef
Molecular FormulaC18H19N3O5S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
InChIInChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,17-/m1/s1
InChIKeyWDLWHQDACQUCJR-AGGBKSKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Cefprozil (CAS 121412-77-9) Reference Standard for Pharmaceutical Analysis and Quality Control


Z-Cefprozil (CAS 121412-77-9), also referred to as Cefprozil (Z)-Isomer, cis-Cefprozil, or Cefprozil Impurity 1, is the primary stereoisomer of the second-generation cephalosporin antibiotic Cefprozil [1]. Cefprozil is a semi-synthetic antibiotic commercially available as a mixture of approximately 90% Z (cis) and 10% E (trans) isomers [2]. Z-Cefprozil is distinguished by its specific stereochemical configuration: (6R,7R)-7-((R)-2-amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [3]. This compound is an essential analytical reference standard and impurity marker, integral to pharmaceutical development, quality control, and regulatory compliance for Cefprozil monohydrate drug products [4].

Why Cefprozil API Cannot Substitute for a Z-Cefprozil Reference Standard


Cefprozil Active Pharmaceutical Ingredient (API) is an isomeric mixture (typically ~90:10 Z:E) [1], while Z-Cefprozil is a purified, highly characterized single stereoisomer. Substituting the API for a Z-Cefprozil reference standard is analytically invalid due to critical differences in purity, characterization, and intended application. Pharmacopoeial assays for Cefprozil mandate the use of specific reference standards, such as USP Cefprozil (Z)-Isomer RS, for system suitability, peak identification, and the calculation of the E-isomer ratio (specified to be between 0.06 and 0.11) [2]. The Z-isomer's role is not as a therapeutic agent but as a metrological comparator for method validation, impurity profiling, and batch release testing [3]. Using the unqualified API introduces unknown and variable isomeric composition, preventing the accurate quantification and qualification required for regulatory filings (e.g., ANDA, DMF) and compendial compliance [4].

Quantitative Evidence for Differentiating Z-Cefprozil in Analytical and Industrial Applications


Pharmacopoeial Mandate for Z-Isomer in Determining Cefprozil Drug Substance Quality

The United States Pharmacopeia (USP) mandates the use of USP Cefprozil (Z)-Isomer RS to calculate the ratio of the E-isomer to total cefprozil, a critical quality attribute. The specification for this ratio is strictly defined as being between 0.06 and 0.11 [1]. This calculation uses the formula E / (E + Z), where Z is the content of cefprozil (Z)-isomer. Without a characterized Z-isomer reference standard, this compendial requirement cannot be met, and the drug substance's conformity to USP standards cannot be established. This provides a quantifiable, legally-binding differentiation for the Z-isomer reference material compared to the API or any non-compendial standard.

Pharmacopoeial Analysis Quality Control Regulatory Compliance

Stereospecific Synthesis: Achieving High Yield of Z-Cefprozil

A novel synthetic method for cefprozil, as described in patent CN108440567A, focuses on the stereospecific preparation of the Z-isomer. The process involves a base substitution reaction on the β-lactam nucleus 7-amino-3-(Z-prop-1-enyl)-4-cephalosporanic acid, followed by condensation with a D-p-hydroxyphenylglycine derivative. This method demonstrates a significant improvement in yield compared to unspecified prior art methods. Under optimized conditions (e.g., using lithium diisopropylamide or N,N-diisopropylethylamine as the base), the process achieves a molar yield of 67.42% for the cefprozil finished product [1]. This provides a concrete, quantified target for process chemists aiming to develop or improve a manufacturing route for cefprozil that is both efficient and stereocontrolled.

Process Chemistry Stereoselective Synthesis Pharmaceutical Manufacturing

Analytical Method Validation: Baseline Resolution of Z- and E-Isomers

Quantitative analysis of Cefprozil requires baseline resolution of the Z- and E-isomers. A validated reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile and phosphate buffer (pH 4.4) is described in the USP monograph. System suitability requires that the resolution between the cefprozil (Z)-isomer and cefprozil (E)-isomer peaks is not less than 2.5 [1]. This high-resolution separation is critical for accurate quantification of the individual isomers and for calculating the E-isomer ratio. The method's robustness has been demonstrated on modern HPLC systems, showing high precision and compliance with regulatory requirements [2]. The ability to reliably resolve and quantify these closely related stereoisomers is a foundational requirement for any analytical laboratory working with cefprozil.

Analytical Chemistry HPLC Method Development

Key Application Scenarios for Procuring Z-Cefprozil (CAS 121412-77-9)


ANDA/DMF Filing and Generic Drug Development

Z-Cefprozil is a critical reference standard for establishing the purity, impurity profile, and stability of a generic cefprozil drug product. It is used directly in comparative dissolution studies, assay method validation (AMV), and for quantifying the E-isomer as a specified impurity (ratio must be 0.06-0.11) in the drug substance and finished product, all essential components of an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) [1]. Its use ensures the generic product is analytically equivalent to the Reference Listed Drug (RLD) and meets USP compendial standards, which is a prerequisite for regulatory approval [2].

Pharmaceutical Quality Control (QC) for Commercial Batch Release

In a commercial QC laboratory, Z-Cefprozil reference standard is used daily for the routine analysis of Cefprozil API and finished dosage forms (e.g., tablets, oral suspensions). It serves as the primary standard for HPLC system suitability (e.g., resolution ≥ 2.5 between Z- and E-isomers), peak identification by retention time, and the calculation of the E-isomer ratio, as mandated by the USP monograph [1]. Consistent use of this compendial standard ensures the accuracy, reproducibility, and regulatory defensibility of batch release data, thereby preventing the distribution of out-of-specification product [2].

Pharmaceutical Process R&D and Impurity Control Strategy

Process chemists utilize Z-Cefprozil as a marker to monitor and control stereoselectivity during the synthesis of cefprozil API. By quantifying the Z-isomer yield and tracking the formation of the undesired E-isomer, they can optimize reaction conditions (e.g., temperature, base, solvent) to maximize yield and purity, as demonstrated in novel synthesis patents targeting a 67% molar yield [1]. The compound is also essential for developing a robust impurity control strategy, allowing scientists to establish acceptance criteria for the Z-isomer and related substances in the final API, ensuring process consistency and product quality [2].

Stability Studies and Degradation Profiling

Z-Cefprozil is used as a reference marker in forced degradation and formal stability studies of Cefprozil drug products. By using a well-characterized Z-isomer standard, analysts can accurately identify and quantify any increase in the E-isomer or other degradation products (e.g., open-ring impurities) under various stress conditions (heat, humidity, light) [1]. This data is crucial for establishing a product's shelf-life, defining storage conditions, and understanding its degradation pathways, which are key deliverables in regulatory stability protocols [2].

Technical Documentation Hub

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